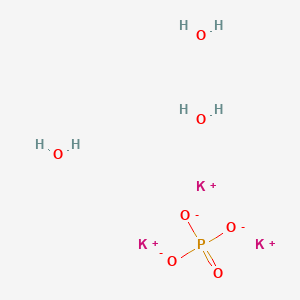
4-Chloro-6-hydroxynicotinic acid
説明
4-Chloro-6-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.56 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-hydroxynicotinic acid is 1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) and the InChI key is VHAMXXDHIPPOHE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-6-hydroxynicotinic acid is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 173.55 .科学的研究の応用
Infrared Spectroscopy and Tautomerization Studies
Research on 6-hydroxynicotinic acids, including 4-Chloro-6-hydroxynicotinic acid, has highlighted their importance in the industrial manufacture of various products. A study by van Stipdonk et al. (2014) focused on the gas-phase structure of deprotonated 6-hydroxynicotinic acid through infrared multiple-photon dissociation spectroscopy. This study provides significant insights into the tautomerization of N-heterocyclic compounds, revealing that the 6-pyridone structure is favored in solvent effects, with implications for understanding the chemical behavior of similar compounds in industrial processes and scientific research (van Stipdonk et al., 2014).
Biotechnological Production
The enzymatic hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid, as studied by Mizon (1995), demonstrates the potential of using microorganisms for the biotechnological production of this compound. This process suggests a sustainable method for obtaining 4-Chloro-6-hydroxynicotinic acid and related compounds, offering a green alternative to traditional chemical synthesis methods (Mizon, 1995).
Chelation and Coordination Chemistry
The study of HYNIC (6-hydrazinonicotinic acid) analogues, including 4-Chloro-6-hydroxynicotinic acid, by Meszaros et al. (2011), emphasizes its role in chelation and coordination chemistry, particularly for technetium-binding in medical imaging applications. This research underlines the importance of structural variations in affecting the efficiency and specificity of technetium capture, which is crucial for improving diagnostic techniques (Meszaros et al., 2011).
Polymorphism and Solid-State Chemistry
Investigations into the polymorphism of hydroxynicotinic acids, including the tautomeric polymorphism of 4-hydroxynicotinic acid, provide fundamental knowledge for the development of pharmaceuticals and fine chemicals. The study by Long et al. (2016) reveals how different polymorphic forms can influence the material's properties, which is essential for the formulation and stability of active pharmaceutical ingredients (Long et al., 2016).
Environmental Biodegradation
Research by Shettigar et al. (2012) on the biodegradation of chloronicotinic acids by Bradyrhizobiaceae strain SG-6C highlights the environmental relevance of 4-Chloro-6-hydroxynicotinic acid. This bacterium's ability to dechlorinate and metabolize chloronicotinic acids into less harmful compounds showcases a potential avenue for the bioremediation of environmental pollutants derived from neonicotinoid insecticides (Shettigar et al., 2012).
Safety And Hazards
特性
IUPAC Name |
4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAMXXDHIPPOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597775 | |
| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydroxynicotinic acid | |
CAS RN |
73038-85-4 | |
| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)




![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)






